molecular formula C10H12IN3 B1460609 2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile CAS No. 2197057-61-5

2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B1460609
CAS No.: 2197057-61-5
M. Wt: 301.13 g/mol
InChI Key: UESIGAQVUHHESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted with dimethylamino, iodo, and carbonitrile groups

Scientific Research Applications

2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.

    Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s intended for use in biological systems, the basic dimethylamino group could potentially interact with biological acids, while the nitrile group could undergo hydrolysis under physiological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the iodination of a dimethylpyridine derivative followed by the introduction of the dimethylamino and carbonitrile groups under controlled conditions. Specific reagents and catalysts, such as iodine and palladium-based catalysts, are often employed to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or carbon atoms.

    Coupling Reactions: It can engage in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-4,6-dimethylpyridine-3-carbonitrile: Lacks the iodo group, resulting in different reactivity and applications.

    5-Iodo-4,6-dimethylpyridine-3-carbonitrile: Lacks the dimethylamino group, affecting its solubility and interaction with biological targets.

    2-(Dimethylamino)-5-chloro-4,6-dimethylpyridine-3-carbonitrile: The chloro group provides different chemical properties compared to the iodo group.

Uniqueness

2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile is unique due to the presence of both the dimethylamino and iodo groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.

Properties

IUPAC Name

2-(dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN3/c1-6-8(5-12)10(14(3)4)13-7(2)9(6)11/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESIGAQVUHHESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1I)C)N(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile
Reactant of Route 3
2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile
Reactant of Route 4
2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile
Reactant of Route 5
2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile
Reactant of Route 6
2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.